3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps:
Formation of the Triazolopyrimidine Moiety: This can be achieved through the cyclization of appropriate precursors such as 3,5-diamino-1,2,4-triazole with substituted butanediones or butenones under acidic or basic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves the coupling of the triazolopyrimidine and piperidine intermediates with the pyridine ring. This can be done using nucleophilic substitution reactions where the methoxy group acts as a leaving group, facilitating the attachment of the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazolopyrimidine moiety, potentially reducing it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while substitution of the methoxy group could introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Biological Research: The compound can serve as a probe to study various biological pathways, especially those involving pyridine and triazolopyrimidine derivatives.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can mimic nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The piperidine ring may enhance binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine
- 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)ethoxy]pyridine
Uniqueness
Compared to similar compounds, 3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine may offer unique advantages in terms of binding affinity and specificity due to the specific positioning of its functional groups. This can result in enhanced biological activity and selectivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-4-3-7-19-17(13)25-11-15-5-8-23(9-6-15)16-10-14(2)22-18-20-12-21-24(16)18/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGMQPGQNIQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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